4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring substituted with a naphthalene group and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of biological processes and pathways.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
While the specific mechanism of action for 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is not mentioned in the retrieved sources, similar benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which is a new approach in the treatment of Alzheimer’s disease .
Future Directions
Benzothiazole derivatives, including 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, may have potential in the treatment of Alzheimer’s disease . Future research could focus on further investigating the enzyme inhibitory effects of these compounds and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Naphthalene: The naphthalene group is introduced through a nucleophilic substitution reaction, where the thiazole ring is reacted with a naphthalene derivative.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using benzoyl chloride and an amine derivative of the thiazole-naphthalene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazole compounds.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide: Lacks the benzoyl group, which may affect its biological activity.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Similar thiazole-naphthalene structure but with a different functional group, leading to different biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzoyl group, a naphthalene-substituted thiazole ring, and a benzamide moiety
Properties
IUPAC Name |
4-benzoyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c30-25(19-7-2-1-3-8-19)20-11-13-21(14-12-20)26(31)29-27-28-24(17-32-27)23-15-10-18-6-4-5-9-22(18)16-23/h1-17H,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTCVFHEQOMZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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